molecular formula C10H10N2O2 B1590525 Methyl 5-methyl-1H-indazole-3-carboxylate CAS No. 51941-85-6

Methyl 5-methyl-1H-indazole-3-carboxylate

Cat. No. B1590525
CAS RN: 51941-85-6
M. Wt: 190.2 g/mol
InChI Key: VWCOJYCOAQUSIU-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-1H-indazole-3-carboxylate” is a compound that falls under the category of indazoles . It is used as a precursor in the synthesis of various synthetic cannabinoids and is intended for research and forensic applications .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including “Methyl 5-methyl-1H-indazole-3-carboxylate”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of “Methyl 5-methyl-1H-indazole-3-carboxylate” is C10H11N3O2 . The average mass is 205.22 Da .


Chemical Reactions Analysis

Indazole derivatives, including “Methyl 5-methyl-1H-indazole-3-carboxylate”, show notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating.


Physical And Chemical Properties Analysis

“Methyl 5-methyl-1H-indazole-3-carboxylate” is a solid compound . The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da .

Scientific Research Applications

Binding to 5-HT3 Recognition Sites

A study by Wong et al. (1989) investigated the binding of a compound structurally related to Methyl 5-methyl-1H-indazole-3-carboxylate, specifically [3H]LY278584, a 1-methyl-indazole-carboxamide, to 5-HT3 receptors in rat cerebral cortex. This research highlighted the compound's affinity for 5-HT3 recognition sites, providing a foundation for developing potential therapeutics targeting these receptors, which play a significant role in neural signaling pathways related to nausea, anxiety, and pain management (Wong, Robertson, & Reid, 1989).

Analytical and Structural Characterization

Dybowski et al. (2021) conducted comprehensive analytical and structural characterizations of a novel synthetic cannabinoid closely related to the indazole family, showcasing the use of advanced techniques like GC–MS, LC–MS, X-ray diffraction, and NMR for understanding the structural properties of new psychoactive substances. This study not only broadens the scientific community's knowledge about these substances but also aids forensic and clinical applications (Dybowski, Holowinski, Typek, & Dawidowicz, 2021).

Tritium-Labeled Radioligands for 5HT3 Receptors

Research by Robertson et al. (1990) focused on the synthesis and biochemical evaluation of a tritium-labeled indazole compound, LY278584, for studying 5HT3 receptors. This work is crucial for developing diagnostic and research tools to investigate the role of 5HT3 receptors in various physiological and pathological processes (Robertson, Bloomquist, Cohen, Reid, Schenck, & Wong, 1990).

Corrosion Inhibition

Hassan, Abdelghani, and Amin (2007) explored the use of triazole derivatives, chemically related to Methyl 5-methyl-1H-indazole-3-carboxylate, as corrosion inhibitors for mild steel in acidic environments. This research has implications for developing new materials that can prevent corrosion, a significant problem in various industries, enhancing the durability and longevity of metal components (Hassan, Abdelghani, & Amin, 2007).

Monoamine Oxidase B Inhibitors

Tzvetkov et al. (2014) discovered that indazole- and indole-carboxamides, closely related to Methyl 5-methyl-1H-indazole-3-carboxylate, act as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These findings are significant for developing treatments for neurological conditions like Parkinson's disease, where MAO-B inhibitors can help manage symptoms by affecting dopamine metabolism (Tzvetkov, Hinz, Küppers, Gastreich, & Müller, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

methyl 5-methyl-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(12-11-8)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCOJYCOAQUSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506975
Record name Methyl 5-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-1H-indazole-3-carboxylate

CAS RN

51941-85-6
Record name Methyl 5-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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